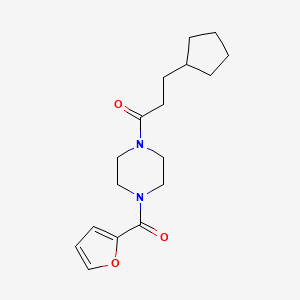![molecular formula C21H23N3O2 B5731533 N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)
N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as BM212, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BM212 is a benzamide derivative that possesses unique properties that make it an attractive candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is based on its ability to react with ROS. This compound contains an oxadiazole moiety that is highly reactive towards ROS, leading to the formation of a fluorescent product. The reaction between this compound and ROS is reversible, allowing for the detection of both the presence and absence of ROS in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability at the concentrations used in research studies. The compound has also been found to be stable under physiological conditions, making it suitable for use in live-cell imaging experiments. This compound has been shown to be cell-permeable, allowing for its use in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its high sensitivity and selectivity for ROS. The compound has been shown to be effective at detecting ROS in both live cells and tissue samples. This compound is also relatively easy to synthesize and purify, making it readily available for use in research studies.
One of the limitations of this compound is its limited solubility in water. This can make it challenging to use in aqueous-based experiments, and alternative solvents may need to be used. Additionally, this compound is susceptible to photobleaching, which can limit its use in long-term imaging experiments.
Direcciones Futuras
There are several potential future directions for the use of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research. One area of interest is in the study of oxidative stress in various disease states. This compound could be used to detect changes in ROS levels in cells, providing valuable insights into the mechanisms underlying various diseases.
Another potential future direction is in the development of new fluorescent probes based on this compound. Modifications to the structure of this compound could lead to the development of probes with improved sensitivity and selectivity for ROS or other cellular components.
Conclusion:
In conclusion, this compound is a benzamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been shown to be an effective fluorescent probe for the detection of ROS in cells and has potential applications in the study of protein-protein interactions. While this compound has several advantages for use in research studies, it also has limitations that need to be considered. Nonetheless, the potential future directions for the use of this compound in scientific research are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with tert-butylamine and 3-chloromethylbenzoic acid. The resulting compound is then subjected to a series of purification steps to obtain this compound in its pure form. The synthesis method of this compound is relatively straightforward and has been well-documented in the scientific literature.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to have various applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is critical for understanding the role they play in various disease states. This compound has been shown to have high sensitivity and selectivity for ROS, making it an attractive candidate for use in ROS detection assays.
Another application of this compound is in the study of protein-protein interactions. This compound can be used as a tool to study the interactions between proteins by labeling them with the fluorescent probe. This allows for the visualization of protein-protein interactions in real-time, providing valuable insights into the mechanisms underlying various cellular processes.
Propiedades
IUPAC Name |
N-tert-butyl-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-9-8-12-17(13-15)20(25)24(21(2,3)4)14-18-22-19(23-26-18)16-10-6-5-7-11-16/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQPNVGGSPINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)
![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)





![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)


![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)

